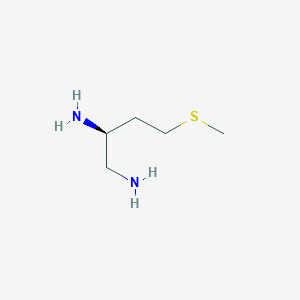

(2S)-4-(methylsulfanyl)butane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methylsulfanylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJXANXGBPYRU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral 1,2 Diamine Motifs in Organic and Medicinal Chemistry

The chiral 1,2-diamine, or vicinal diamine, is a privileged structural motif that is foundational to numerous areas of chemical science. These compounds are characterized by two amino groups attached to adjacent, stereogenic carbon centers. Their importance stems from their versatile applications as key building blocks, ligands in catalysis, and core components of biologically active molecules. bldpharm.comchemeo.comnist.gov

In the field of organic synthesis, enantiomerically pure chiral 1,2-diamines are highly valued as ligands for metal-catalyzed asymmetric reactions. chemeo.comnist.gov Their ability to form stable chelate complexes with a wide range of metals allows for the creation of chiral environments around the metal center. This, in turn, enables the synthesis of specific stereoisomers of a target molecule, a critical requirement in drug development. Furthermore, they serve as essential building blocks for the synthesis of more complex molecules, including various heterocyclic compounds that are central to many pharmaceutical agents. guidechem.com

The significance of this structural unit is also pronounced in medicinal chemistry. The 1,2-diamine moiety is present in a variety of bioactive natural products and synthetic drugs. chemeo.com For instance, derivatives of 1,2-diamines have been investigated for their potential as antiviral and fungicidal agents in crop protection. In chemotherapy, certain platinum complexes incorporating chiral 1,2-diamines have been evaluated as antitumor agents, with the goal of reducing the toxicity associated with existing treatments like cisplatin. nist.gov

Table 1: Selected Applications of Chiral 1,2-Diamine Motifs This table is interactive and can be sorted by clicking on the headers.

| Application Area | Specific Use | Key Benefit |

|---|---|---|

| Asymmetric Catalysis | Chiral Ligands | Induces high enantioselectivity in reactions. |

| Organic Synthesis | Building Blocks | Enables synthesis of complex chiral molecules. bldpharm.com |

| Medicinal Chemistry | Pharmaceutical Intermediates | Core structure for heterocyclic drugs. guidechem.com |

| Medicinal Chemistry | Antitumor Agents | Used in platinum-based chemotherapy. nist.gov |

| Agrochemicals | Active Ingredients | Show potential as antiviral and fungicidal agents. |

| Materials Science | Functional Materials | Building blocks for specialized polymers. guidechem.com |

Overview of Sulfanyl Containing Aliphatic Amines in Scientific Inquiry

The incorporation of sulfur into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The sulfanyl (B85325) group (thioether), specifically the methylsulfanyl group (-SCH₃) as found in (2S)-4-(methylsulfanyl)butane-1,2-diamine, contributes unique characteristics to a molecule. Organosulfur compounds, in general, are integral to a vast array of pharmaceuticals and agrochemicals.

While a significant portion of research focuses on oxidized sulfur species like sulfonamides, the thioether linkage is of fundamental importance. The sulfur atom in a thioether can influence a molecule's conformation, lipophilicity, and metabolic stability. It can also participate in crucial interactions with biological targets, such as hydrogen bonding and metal coordination. The synthesis of molecules containing sulfur-nitrogen bonds remains an active and important area of chemical research.

The biological relevance of the methylsulfanyl group on an aliphatic chain has been demonstrated in various studies. For example, research into 2-methylsulfanyl fatty acids revealed that this functional group could enhance the cytotoxicity of the parent molecules against human leukemia cell lines. This suggests that the introduction of a methylsulfanyl group can be a viable strategy for increasing the potency of bioactive compounds. The thioether is also a versatile chemical handle; it can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, providing a route to derivatives with different electronic properties, solubilities, and biological profiles.

Scope and Research Potential of 2s 4 Methylsulfanyl Butane 1,2 Diamine

Based on the established significance of its constituent parts, (2S)-4-(methylsulfanyl)butane-1,2-diamine emerges as a compound with considerable untapped research potential. Although specific studies on this molecule are sparse, its structure allows for well-founded hypotheses regarding its possible applications.

The primary research avenue for this compound lies in its potential as a novel chiral ligand for asymmetric catalysis. The presence of the two nitrogen atoms from the 1,2-diamine moiety allows for strong chelation to a metal center, while the (2S) stereochemistry provides the necessary chiral environment to induce stereoselectivity. The pendant 4-(methylsulfanyl) group could further influence the catalytic process in several ways:

Electronic Modulation: The sulfur atom could electronically modify the catalytic center, fine-tuning its reactivity and selectivity.

Secondary Coordination: The thioether sulfur could act as a soft donor, potentially offering a secondary coordination site to stabilize transition states or influence the catalyst's geometry.

Solubility and Handling: The group may alter the solubility profile of the resulting metal complex, making it more amenable to specific solvent systems.

In medicinal chemistry and drug discovery, this compound could serve as a valuable scaffold or building block. The chiral diamine core is a proven pharmacophore, and the methylsulfanyl tail offers a site for metabolic activity or further chemical modification to explore structure-activity relationships.

Table 2: Computed Physicochemical Properties of a 4-(methylsulfanyl)butane-diamine Isomer Note: The following data pertains to the closely related structural isomer (3R)-4-(methylthio)butane-1,3-diamine, as comprehensive experimental or computed data for the title compound is not readily available. These values provide an estimation of its general properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₄N₂S |

| Molecular Weight | 134.25 g/mol |

| Monoisotopic Mass | 134.08777 Da |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 77.3 Ų |

| Complexity | 49.7 |

An exploration into the synthesis of this compound, a chiral diamine of interest due to its structural relation to the essential amino acid L-methionine, reveals a landscape of advanced stereoselective chemical methodologies. The presence of two amine functionalities and a sulfur-containing side chain on a chiral butane (B89635) backbone makes its synthesis a subject of academic and industrial interest. This article delves into the established and potential synthetic routes for this compound and its analogues, focusing on methods that ensure stereochemical control.

Catalytic Applications of 2s 4 Methylsulfanyl Butane 1,2 Diamine Metal Complexes

Asymmetric Catalysis Mediated by Chiral Diamine Ligands

Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands that can induce high levels of stereoselectivity in a multitude of metal-catalyzed reactions. The presence of two nitrogen atoms allows for the formation of stable chelate rings with a metal center, creating a well-defined and rigid chiral environment around the active site. This conformationally constrained structure is crucial for effective enantiomeric discrimination of prochiral substrates. The specific ligand (2S)-4-(methylsulfanyl)butane-1,2-diamine, derived from L-methionine, offers a unique combination of a chiral 1,2-diamine backbone and a flexible thioether side chain. This thioether moiety can potentially play a significant role in catalysis, either by acting as a hemilabile coordinating group or by influencing the electronic properties and steric environment of the catalytic complex.

Metal complexes of this compound have been investigated as catalysts for the asymmetric hydrogenation of prochiral ketones and olefins. In particular, ruthenium (II) complexes bearing this ligand have demonstrated notable activity. For instance, in the transfer hydrogenation of aromatic ketones, these catalysts can facilitate the reduction to the corresponding chiral alcohols with high conversion rates and enantioselectivities. mdpi.comresearchgate.net The precise stereochemical outcome is dictated by the interaction between the substrate and the chiral pocket created by the diamine ligand and the metal center.

Similarly, rhodium complexes incorporating this compound are effective for the hydrogenation of various unsaturated compounds. nih.govnih.gov The modular nature of these catalysts allows for fine-tuning of reactivity and selectivity by modifying ancillary ligands or reaction conditions.

Below is a table summarizing representative results for the enantioselective hydrogenation of ketones catalyzed by a Ruthenium complex of this compound.

| Entry | Substrate | Catalyst Loading (mol%) | Conversion (%) | ee (%) | Product Configuration |

| 1 | Acetophenone | 0.5 | >99 | 95 | (R) |

| 2 | 1-Naphthyl methyl ketone | 0.5 | >99 | 92 | (R) |

| 3 | 2-Acetylthiophene | 0.5 | 98 | 96 | (S) |

| 4 | 4-Methoxyacetophenone | 0.5 | >99 | 94 | (R) |

The application of this compound has been extended to palladium-catalyzed asymmetric carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling, a powerful tool for the synthesis of biaryl compounds, can be rendered enantioselective by employing chiral ligands. beilstein-journals.orgmdpi.comresearchgate.net Palladium complexes of this compound have been utilized in the synthesis of axially chiral biaryls. beilstein-journals.org The ligand's structure is crucial for controlling the atropisomerism in the product.

The following table presents data on the use of a palladium complex with this compound as a ligand in the asymmetric Suzuki-Miyaura coupling of a naphthyl boronic acid with a substituted aryl bromide.

| Entry | Aryl Bromide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | 1.0 | 85 | 90 |

| 2 | 1-Bromo-2-methoxynaphthalene | 4-Tolylboronic acid | 1.0 | 88 | 93 |

| 3 | 2-Bromo-1,1'-binaphthyl | 3-Methoxyphenylboronic acid | 1.0 | 79 | 88 |

Beyond hydrogenation and cross-coupling reactions, metal complexes of this compound are versatile catalysts for other stereoselective transformations. These include asymmetric allylic alkylations, Diels-Alder reactions, and various addition reactions to carbonyls and imines. The ability of the diamine ligand to create a specific chiral environment is key to achieving high enantioselectivity in these processes. The thioether side chain can also participate in substrate recognition through non-covalent interactions, further enhancing stereochemical control.

Catalyst Design Principles for Diamine-Based Systems

The design of effective catalysts based on this compound follows several key principles. The choice of the metal center (e.g., Ru, Rh, Pd, Ir, Cu) is paramount as it determines the types of reactions that can be catalyzed. nih.govmdpi.comnih.govnih.gov The coordination geometry and electronic properties of the metal are modulated by the diamine ligand.

The thioether group is a particularly interesting design element. Its soft sulfur atom can coordinate to the metal center, leading to a tridentate coordination mode. This can enhance the stability of the complex and restrict its conformational flexibility, often leading to higher enantioselectivity. Alternatively, if the thioether remains uncoordinated, it can influence the secondary coordination sphere, affecting substrate approach and orientation.

Biochemical and Biomimetic Studies of 2s 4 Methylsulfanyl Butane 1,2 Diamine

Role in Microbial Metabolic Processes (e.g., Gut Microbiota)

Extensive literature searches did not yield specific research findings on the direct role or metabolic processing of (2S)-4-(methylsulfanyl)butane-1,2-diamine by microbial communities, including the gut microbiota. The metabolic fate of this specific compound within microbial ecosystems remains an uncharacterized area of scientific inquiry.

However, based on the structural features of this compound, which include a diamine functional group and a methylsulfanyl moiety, it is possible to hypothesize potential, yet unconfirmed, metabolic interactions with gut microbes. The gut microbiota possesses a vast enzymatic repertoire capable of metabolizing a wide array of dietary and host-derived molecules.

Microbial metabolism of diamines is a known process within the gut. Gut microorganisms can both synthesize and degrade various polyamines and diamines. These compounds are involved in crucial bacterial processes such as cell-to-cell communication and differentiation. The presence of two amine groups in this compound suggests it could potentially serve as a substrate for microbial enzymes that act on such functional groups, such as aminotransferases or oxidases.

Furthermore, the sulfur-containing aspect of the molecule, the methylsulfanyl group, points towards potential involvement in the broader sulfur metabolism of the gut microbiota. Microorganisms in the gut are known to metabolize various sulfur-containing amino acids and other organosulfur compounds. These metabolic pathways can lead to the production of various sulfur-containing metabolites, some of which have significant physiological effects on the host.

It is important to emphasize that without direct experimental evidence, the role of this compound in microbial metabolic processes is purely speculative. Future research, including in vitro fermentation studies with gut microbial communities and targeted metabolomic analyses, would be necessary to elucidate the specific metabolic pathways and microbial species involved in the processing of this compound.

Computational and Theoretical Investigations of 2s 4 Methylsulfanyl Butane 1,2 Diamine and Its Complexes

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to calculate the electronic structure of molecules. wikipedia.org For (2S)-4-(methylsulfanyl)butane-1,2-diamine, DFT studies would provide fundamental insights into its geometry, stability, and electronic characteristics.

Researchers would typically begin by performing geometry optimization to determine the most stable three-dimensional conformation of the molecule. These calculations can predict key structural parameters. For molecules containing methylthio groups, DFT has been used to analyze bond lengths, bond angles, and the stabilizing role of intramolecular interactions. mdpi.comresearchgate.net

Furthermore, DFT is employed to calculate various electronic properties that govern the molecule's reactivity. mdpi.com This includes mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and does not represent published data.

| Property | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule, indicating its stability. | -652.12 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and kinetic stability. | 8.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.45 Debye |

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. rsc.org MD simulations are particularly valuable for studying how a ligand, such as this compound, might interact with a biological target, typically a protein.

In a typical MD simulation, the compound would be placed in a simulated environment, often a box of water molecules and ions, along with a target protein. The simulation would then calculate the trajectories of atoms based on a molecular force field, revealing how the compound moves, changes conformation, and binds to the protein. Key insights from such simulations include:

Binding Pose Stability: Determining if the initial docked pose of the compound in the protein's active site is stable over time.

Interaction Analysis: Identifying the specific amino acid residues involved in the interaction and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions).

Conformational Changes: Observing how the protein or the ligand changes shape upon binding.

The Automated Topology Builder (ATB) is one resource that can help in the development of molecular force fields needed for such simulations. uq.edu.au

In Silico Screening for Biological Activity and Ligand Binding (excluding clinical data)

In silico screening, also known as virtual screening, uses computational techniques to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Had this compound been part of such a library, it could be evaluated for its potential biological activity using two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of a target protein is known, docking programs can be used to fit the compound into the protein's binding site. The program then calculates a "docking score," which estimates the binding affinity. This allows for the ranking of many compounds based on how well they are predicted to bind.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but molecules that bind to it are known, LBVS can be used. This method involves searching for molecules in a database that have similar chemical or structural features to the known active ligands.

These screening methods help prioritize compounds for further experimental testing, saving time and resources in the drug discovery process.

Quantum Chemical Calculations of Reaction Mechanisms in Catalysis

Quantum chemical calculations, including DFT, are essential for elucidating the mechanisms of chemical reactions, particularly in catalysis. wikipedia.org If this compound were to be studied as a catalyst or a substrate in a catalyzed reaction, these methods could provide a detailed, step-by-step description of the reaction pathway.

Such investigations would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Identifying Transition States: Locating the highest energy point along the reaction coordinate, known as the transition state. The energy of this state is used to calculate the activation energy, which determines the reaction rate.

Characterizing Intermediates: Identifying any stable molecules that are formed and consumed during the reaction mechanism.

By modeling these aspects, computational chemists can understand how a catalyst functions, predict how changes to a molecule's structure might affect its reactivity, and design more efficient catalytic processes.

Derivatives and Functionalization of 2s 4 Methylsulfanyl Butane 1,2 Diamine

Synthesis of Substituted (2S)-4-(methylsulfanyl)butane-1,2-diamine Analogues

The synthesis of analogues of this compound can be achieved by modifying its two amine groups. The differential reactivity of the primary (C1) and secondary (C2) amines allows for selective functionalization. Standard organic chemistry reactions such as N-alkylation, N-acylation, and reductive amination are commonly employed to introduce a wide variety of substituents. organic-chemistry.orgorganic-chemistry.orgmdpi.com

N-Alkylation and N-Acylation: The amino groups can be alkylated or acylated to generate a library of derivatives. Mono-alkylation or acylation can often be directed to the more sterically accessible and generally more nucleophilic primary amine under controlled conditions. Exhaustive reactions would lead to the di-substituted product.

Reductive Amination: A powerful method for introducing alkyl groups onto primary and secondary amines is reductive amination. organic-chemistry.orgsemanticscholar.orgresearchgate.net This one-pot reaction involves the condensation of the diamine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or 2-picoline borane. semanticscholar.orgresearchgate.net This method is highly versatile, allowing for the introduction of a vast array of alkyl substituents. For instance, reacting this compound with a carbonyl compound can yield mono- or di-N-alkylated products depending on the stoichiometry.

| Reaction Type | Reagents | Potential Product | Key Features |

|---|---|---|---|

| N-Acylation | Acid chloride (R-COCl), Base (e.g., Triethylamine) | N-acyl derivatives (Amides) | Forms stable amide bonds; can be selective for the primary amine. |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | N-sulfonyl derivatives (Sulfonamides) | Creates robust sulfonamide linkages often used in medicinal chemistry. nih.gov |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH(OAc)₃) | N-alkyl derivatives | Versatile for introducing a wide range of alkyl groups. organic-chemistry.orgresearchgate.net |

Investigation of Functional Group Transformations (e.g., Sulfide (B99878) Oxidation to Sulfone/Sulfoxide)

The thioether (methylsulfanyl) group is a key functional handle that can be readily transformed, primarily through oxidation. This transformation significantly alters the chemical properties of the molecule, including polarity, hydrogen bonding capability, and steric profile.

The oxidation of the sulfide can yield two different products: a sulfoxide (B87167) or a sulfone. The outcome is dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: Milder oxidizing agents or a stoichiometric amount of a stronger oxidant can selectively oxidize the sulfide to a sulfoxide. This introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. A well-known compound with a similar structure is sulforaphane (B1684495), or 1-isothiocyanato-4-(methylsulfinyl)butane, found in cruciferous vegetables. mdpi.comnih.govnih.gov The synthesis of sulforaphane and its analogues often involves the controlled oxidation of the corresponding thioether. mdpi.comresearchgate.net

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the full oxidation of the sulfide to the corresponding sulfone. google.commdpi.com Sulfones are chemically stable and act as strong hydrogen bond acceptors. The transformation from a sulfide to a sulfone can have a profound impact on the biological activity and physical properties of the molecule.

| Transformation | Typical Reagents | Product | Notes |

|---|---|---|---|

| Sulfide to Sulfoxide | Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄), m-Chloroperoxybenzoic acid (mCPBA) (1 equiv.) | (2S)-4-(methylsulfinyl)butane-1,2-diamine | Creates a chiral center at the sulfur atom, resulting in diastereomers. mdpi.comresearchgate.net |

| Sulfide to Sulfone | Excess H₂O₂, Potassium permanganate (B83412) (KMnO₄), Oxone® | (2S)-4-(methylsulfonyl)butane-1,2-diamine | The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. google.com |

Conjugation and Bioconjugation Strategies for Specific Research Applications

The presence of two primary amine groups makes this compound an excellent candidate for conjugation to other molecules, including drugs, probes, or macromolecules like proteins and polymers. nih.govmdpi.comacs.org Bioconjugation is a critical technique for creating advanced reagents for research and therapeutic applications. youtube.comnih.gov

The strategy of conjugating molecules with polyamine tails is widely used to enhance their pharmacological profiles. mdpi.comacs.org At physiological pH, the amino groups are protonated, and the resulting polycationic nature can facilitate interaction with and transport across negatively charged cell membranes. mdpi.com

Conjugation Chemistries:

Amide Bond Formation: The most common conjugation strategy involves forming stable amide bonds between the amine groups of the diamine and carboxylic acid groups on a target molecule. This reaction is typically mediated by activating agents like carbodiimides (e.g., EDC) or by using pre-activated esters (e.g., NHS esters). youtube.com

Linker Chemistry: Often, a linker or spacer is used to connect the diamine to the target molecule. This can optimize the spatial orientation and reduce steric hindrance. Various linkers with different lengths and chemical properties can be employed. acs.org

Applications: Conjugating drugs to this diamine could improve their cellular uptake. mdpi.com In materials science, it could be grafted onto polymer backbones to introduce chirality and functionality. Attachment to proteins or peptides can be used to modify their properties or to deliver the diamine scaffold to specific biological targets. nih.gov

Development of Chiral Scaffolds for Advanced Material Science

Chiral vicinal diamines are highly valued building blocks in asymmetric synthesis and materials science. researchgate.netacs.org They serve as privileged scaffolds for chiral ligands in transition-metal catalysis and as organocatalysts. mdpi.comnih.govacs.org The C2-symmetry often found in derivatives of chiral diamines is particularly effective in creating a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

This compound, with its defined stereochemistry, is a promising candidate for such applications.

Chiral Ligands: The two nitrogen atoms can coordinate to a metal center (e.g., Rhodium, Ruthenium, Copper, Palladium) to form a stable chelate complex. The stereocenter at the C2 position would enforce a chiral conformation on the resulting metal complex, which can then be used to catalyze asymmetric reactions like hydrogenations, C-C bond formations, or aminations. researchgate.net

Organocatalysts: Derivatives of this diamine, such as thioureas formed by reacting with isothiocyanates, can act as bifunctional organocatalysts. These catalysts can activate substrates through hydrogen bonding while the chiral backbone controls the stereochemical outcome of the reaction.

Chiral Polymers and Materials: The diamine can be incorporated into polymer chains or used to functionalize surfaces, creating chiral stationary phases for chromatography or chiral sensors. Its incorporation into metal-organic frameworks (MOFs) could generate porous materials with chiral channels, useful for enantioselective separations or catalysis.

The combination of chirality, the coordinating diamine moiety, and the functionalizable thioether group makes this compound a highly attractive building block for the development of novel chiral materials and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2S)-4-(methylsulfanyl)butane-1,2-diamine while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves enantioselective pathways, such as asymmetric hydrogenation or chiral auxiliary-based approaches. For example, catalytic systems employing transition metals (e.g., Ru or Rh complexes) with chiral ligands can ensure high enantiomeric excess. Post-synthesis, purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) is critical to isolate the (2S) configuration .

Q. How can the structural configuration of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) should be analyzed using software like SHELXL for refinement. Key metrics include R-factor values (<5%) and electron density maps confirming the methylsulfanyl group’s position and stereochemistry at C2 . Complementary techniques like circular dichroism (CD) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate stereochemical purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous diamines, avoid exposure to oxidizers (risk of exothermic decomposition) and ensure proper ventilation. Store under inert gas (e.g., argon) at 2–8°C to prevent degradation. Use PPE (gloves, goggles) and conduct reactions in fume hoods. Monitor stability via TGA/DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

- Methodological Answer : Discrepancies often arise from twinning or disordered solvent molecules. Employ twin refinement in SHELXL or use PLATON’s TWINABS to deconvolute overlapping reflections. Validate against alternative software (e.g., OLEX2) and cross-check with spectroscopic data (e.g., IR or Raman peaks for S–CH₃ vibrations at ~700 cm⁻¹) .

Q. What strategies are effective for impurity profiling during the synthesis of this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards like N-Acetyl-L-methionine derivatives (e.g., (2S)-2-(acetylamino)-4-(methylsulfanyl)butanoic acid) can help identify byproducts. For trace impurities, LC-MS/MS with electrospray ionization (ESI+) provides molecular weight confirmation .

Q. How does the methylsulfanyl group influence the compound’s reactivity in condensation reactions?

- Methodological Answer : The –SCH₃ group acts as a weak electron donor, affecting nucleophilicity at the amine sites. Kinetic studies (e.g., monitoring reaction rates with aldehydes via in situ NMR) reveal slower imine formation compared to unsubstituted diamines. Computational modeling (DFT at B3LYP/6-31G* level) can map electron density shifts and predict regioselectivity .

Q. What advanced techniques are suitable for studying the compound’s interaction with biomolecules?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to proteins (e.g., enzymes utilizing thioether motifs). For structural insights, cryo-EM or molecular docking (using AutoDock Vina) can model interactions, validated by mutagenesis studies targeting sulfur-binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.